4-(Diphenylarsanyl)-N,N-dimethylaniline
Description
4-(Diphenylarsanyl)-N,N-dimethylaniline is an organoarsenic compound featuring an N,N-dimethylaniline core substituted at the para position with a diphenylarsanyl group (-AsPh₂). The N,N-dimethylaniline moiety is known for its electron-donating dimethylamino group, which influences electronic and optical behavior. Substitution at the para position with diverse groups (e.g., phosphine, halogens, nitroso, or styryl) modulates reactivity, polarity, and applications in materials science, catalysis, and biomedicine. This article compares 4-(Diphenylarsanyl)-N,N-dimethylaniline with structurally related compounds, leveraging data from analogous systems to infer trends and differences.
Properties
CAS No. |
39494-79-6 |
|---|---|
Molecular Formula |
C20H20AsN |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
4-diphenylarsanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C20H20AsN/c1-22(2)20-15-13-19(14-16-20)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3 |
InChI Key |
OWUGKDXRKWNFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
Substituents on the N,N-dimethylaniline scaffold significantly alter electronic properties. Key comparisons include:
- 4-(Diphenylphosphino)-N,N-dimethylaniline (4-dpda) : Substituent: Diphenylphosphino (-PPh₂). Key Properties: Acts as a ligand in Cu₈I₈ clusters, enabling stimuli-responsive luminescence. The phosphine group’s strong σ-donor and π-acceptor capabilities facilitate metal coordination. Applications: Used in hybrid materials for thermochromic and mechanochromic sensors.
-
- Substituent : Iodo (-I).
- Key Properties : High polarizability due to the iodine atom, influencing dipole moments and solvent interactions.
- Applications : Intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura).
- 4-Nitroso-N,N-dimethylaniline : Substituent: Nitroso (-NO). Key Properties: Redox-active, participates in electrochemical synthesis of sulfonamides. The nitroso group enables nucleophilic additions and arylations. Applications: Electrochemical synthesis of bioactive molecules.
4-Styryl-N,N-dimethylaniline (4d) :
- Substituent : Styryl (-CH=CH-Ar).
- Key Properties : Extended π-conjugation enhances fluorescence and biological activity. Fluorinated derivatives (e.g., 4e, 4f) show potent Wnt pathway inhibition.
- Applications : Anticancer agents targeting colorectal cancer cells.
Data Tables
Table 1. Structural and Functional Comparison of N,N-Dimethylaniline Derivatives
Notes
Limitations : Direct data on 4-(Diphenylarsanyl)-N,N-dimethylaniline are unavailable in the provided evidence. Comparisons are extrapolated from analogs with similar substituents.
Research Gaps : Further studies are needed to characterize the arsenic derivative’s coordination chemistry, optical properties, and biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Diphenylarsanyl)-N,N-dimethylaniline, and what challenges arise in arsenic-containing intermediate purification?
- Methodology : Synthesis typically involves coupling diphenylarsine derivatives with N,N-dimethylaniline precursors. A plausible route includes using Lewis acid catalysts (e.g., chlorozincate clusters) to activate intermediates, as demonstrated in analogous reactions involving aromatic aldehydes and N,N-dimethylaniline . Post-synthesis, arsenic-containing intermediates require rigorous purification via column chromatography under inert atmospheres to prevent oxidation. Solvent selection (e.g., anhydrous THF) and low-temperature crystallization are critical to isolate pure products .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation of 4-(Diphenylarsanyl)-N,N-dimethylaniline?
- Methodology :
- 1H/13C NMR : Assign dimethylamino protons (~2.8–3.2 ppm) and aromatic/arsanyl proton environments.
- X-ray diffraction : Resolve arsenic bonding geometry (e.g., As-C bond lengths ~1.93–1.97 Å) and confirm tetrahedral coordination .
- IR spectroscopy : Identify As-Ph stretching modes (450–500 cm⁻¹) and dimethylamino C-N vibrations (~1,380 cm⁻¹) .
Q. How do solvent polarity and reaction field effects influence the compound’s UV-Vis absorption and fluorescence properties?
- Methodology : Use solvent-dependent fluorescence decay measurements (e.g., time-correlated single-photon counting) to assess dipole moment changes in excited states. Polar solvents like acetonitrile induce red shifts due to increased stabilization of charge-transfer states. Compare with computational solvent models (e.g., Polarizable Continuum Model) to quantify polarizability effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for arsenic-containing aniline derivatives?
- Methodology :
- Dose-response profiling : Conduct cytotoxicity assays (e.g., MTT) across multiple cell lines, comparing IC₅₀ values with structurally similar compounds (e.g., 4-[bis(2-methylindol-3-yl)methyl]-N,N-dimethylaniline, which shows high anticancer activity ).
- Mechanistic studies : Use fluorescence microscopy to track cellular uptake and arsenic speciation (e.g., XANES) to distinguish intact compounds from oxidative degradation products .
Q. What computational strategies predict the electronic effects of the diphenylarsanyl group on charge-transfer dynamics?
- Methodology :
- DFT calculations : Optimize ground-state geometries (B3LYP/6-31G(d)) and compute frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-withdrawing/donating effects of the AsPh₂ group .
- Molecular dynamics : Simulate solvent interactions to model intramolecular charge-transfer (ICT) behavior, correlating with experimental Stokes shifts .
Q. What experimental designs mitigate arsenic leaching during catalytic applications of 4-(Diphenylarsanyl)-N,N-dimethylaniline?
- Methodology :
- Leachate analysis : Use ICP-MS to quantify arsenic in reaction supernatants after catalytic cycles (e.g., cross-coupling reactions).
- Stabilization strategies : Incorporate arsenic into rigid frameworks (e.g., polymer-supported ligands) or employ redox-inert conditions to prevent As(III)/As(V) formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
